molecular formula C24H23N5OS B11195447 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)acetamide

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)acetamide

Cat. No.: B11195447
M. Wt: 429.5 g/mol
InChI Key: DVHOIEYTNIOVGL-UHFFFAOYSA-N
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Description

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)acetamide is a complex organic compound that combines elements of pyrimidine and benzodiazepine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines, followed by cyclization.

    Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Benzodiazepine Synthesis: The benzodiazepine core is synthesized separately, often starting from o-phenylenediamine and an appropriate ketone or aldehyde.

    Coupling Reaction: The final step involves coupling the pyrimidine-thioether derivative with the benzodiazepine core via an acetamide linkage, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or reduced derivatives of the original compound.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of benzodiazepine derivatives with biological targets, such as receptors or enzymes.

Medicine

The compound’s potential therapeutic properties make it a candidate for drug development, particularly in the treatment of neurological disorders, given the benzodiazepine core’s known activity on the central nervous system.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)acetamide likely involves its interaction with specific molecular targets, such as GABA receptors in the case of its benzodiazepine component. This interaction can modulate neurotransmitter activity, leading to its potential effects on the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Alprazolam: Another benzodiazepine used primarily for anxiety disorders.

    Thiopental: A barbiturate with a similar sulfanyl group, used as an anesthetic.

Uniqueness

What sets 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)acetamide apart is its unique combination of a pyrimidine ring with a benzodiazepine core, potentially offering a novel mechanism of action and a different pharmacological profile compared to traditional benzodiazepines.

Properties

Molecular Formula

C24H23N5OS

Molecular Weight

429.5 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)acetamide

InChI

InChI=1S/C24H23N5OS/c1-15-13-16(2)26-24(25-15)31-14-21(30)29-23-22(18-9-5-4-6-10-18)17(3)27-19-11-7-8-12-20(19)28-23/h4-13,22H,14H2,1-3H3,(H,28,29,30)

InChI Key

DVHOIEYTNIOVGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC3=CC=CC=C3N=C(C2C4=CC=CC=C4)C)C

Origin of Product

United States

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